4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is a Loratadine impurity.
Brand Name: Vulcanchem
CAS No.: 133330-60-6
VCID: VC21332903
InChI: InChI=1S/C14H9Cl2NO/c15-9-2-4-10-8(7-9)1-3-11-12(16)5-6-17-13(11)14(10)18/h2,4-7H,1,3H2
SMILES: C1CC2=C(C=CN=C2C(=O)C3=C1C=C(C=C3)Cl)Cl
Molecular Formula: C14H9Cl2NO
Molecular Weight: 278.1 g/mol

4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one

CAS No.: 133330-60-6

VCID: VC21332903

Molecular Formula: C14H9Cl2NO

Molecular Weight: 278.1 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one - 133330-60-6

Description

4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one is a synthetic organic compound known for its role as an impurity in the production of loratadine, an antihistamine medication. This compound is characterized by its complex molecular structure and specific chemical properties.

Synonyms and Identifiers

This compound is also known by several synonyms, including:

  • 4,8-Dichloro-5,6-dihydro-11H-benzo56cyclohepta[1,2-b]pyridin-11-one

  • Loratadine Impurity E

  • 7,13-Dichloro-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaen-2-one

Uses and Applications

4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one is primarily recognized as an impurity in the synthesis of loratadine. It is used in pharmaceutical quality control to ensure the purity of loratadine products. Companies like LGC Standards offer this compound as a reference standard for impurity testing .

Research Findings

Research on this compound is largely focused on its identification and characterization as a loratadine impurity. It is crucial for pharmaceutical manufacturers to monitor and control impurities during drug production to meet regulatory standards.

CAS No. 133330-60-6
Product Name 4,8-Dichloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one
Molecular Formula C14H9Cl2NO
Molecular Weight 278.1 g/mol
IUPAC Name 7,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-one
Standard InChI InChI=1S/C14H9Cl2NO/c15-9-2-4-10-8(7-9)1-3-11-12(16)5-6-17-13(11)14(10)18/h2,4-7H,1,3H2
Standard InChIKey FCKZNHVKGINCEC-UHFFFAOYSA-N
SMILES C1CC2=C(C=CN=C2C(=O)C3=C1C=C(C=C3)Cl)Cl
Canonical SMILES C1CC2=C(C=CN=C2C(=O)C3=C1C=C(C=C3)Cl)Cl
Appearance Off-White to Pale Yellow Solid
Melting Point >120°C (dec.)
Purity > 95%
Quantity Milligrams-Grams
Synonyms 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
PubChem Compound 10540521
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator